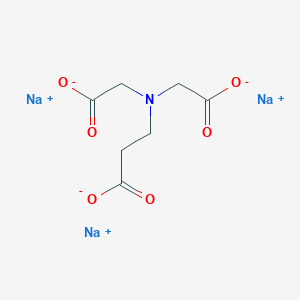
alaninediacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alaninediacetic acid: is a chemical compound with the molecular formula C7H8NNa3O6 and a molecular weight of 271.11 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alaninediacetic acid typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with trisodium phosphate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
alaninediacetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Water Treatment
Chelating Agent in Water Purification
Alaninediacetic acid is used in water treatment processes due to its ability to complex with heavy metals and alkaline earth metals. This property enhances the removal of contaminants from water sources, improving overall water quality.
Case Study: Heavy Metal Removal
A study demonstrated the effectiveness of β-ADA in removing lead and cadmium from contaminated water. The results indicated that β-ADA significantly reduced metal concentrations, showing potential for use in wastewater treatment facilities .
Comparison of Chelating Agents
| Chelating Agent | Metal Ion Complexation | Application Area |
|---|---|---|
| This compound | Lead, Cadmium | Water Treatment |
| Ethylenediaminetetraacetic Acid (EDTA) | Various Heavy Metals | Industrial Cleaning |
| Nitrilotriacetic Acid (NTA) | Alkaline Earth Metals | Agriculture |
Agricultural Applications
Soil Remediation
This compound is also employed in agriculture for soil remediation. Its chelating properties help mobilize essential nutrients and improve their availability to plants, enhancing growth and yield.
Case Study: Nutrient Availability
Research indicated that the application of β-ADA in soil increased the bioavailability of micronutrients like zinc and iron. This was particularly beneficial in calcareous soils where nutrient uptake is typically limited .
Industrial Uses
Cleaning Products
β-ADA is incorporated into various cleaning formulations due to its biodegradable nature and efficiency as a complexing agent for hard water ions. This application helps improve the efficacy of detergents and cleaning agents while minimizing environmental impact.
Case Study: Biodegradable Cleaners
A patent outlines the use of β-ADA in dishwashing detergents, demonstrating its ability to enhance cleaning performance while being environmentally friendly . The compound's biodegradability makes it a preferable choice over traditional phosphates.
Toxicological Studies
Environmental Impact Assessment
The environmental impact of this compound has been assessed through various toxicological studies. Research has shown that while it effectively chelates metals, its acute toxicity levels are relatively low compared to other aminopolycarboxylates like EDTA and NTA .
Toxicity Comparison Table
| Compound | LC50 (mg/L) | EC50 (mg/L) | Toxicity Level |
|---|---|---|---|
| This compound | 500 | 300 | Low |
| EDTA | 100 | 50 | Moderate |
| NTA | 80 | 30 | High |
Wirkmechanismus
The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.
Vergleich Mit ähnlichen Verbindungen
alaninediacetic acid: can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different molecular structure and chelation properties.
Nitrilotriacetic acid (NTA): Similar in function, but this compound offers unique advantages in terms of stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Eigenschaften
CAS-Nummer |
129050-62-0 |
|---|---|
Molekularformel |
C7H8NNa3O6 |
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
trisodium;3-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |
InChI-Schlüssel |
IVZOJBMAVRDAOD-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
129050-62-0 |
Piktogramme |
Corrosive |
Synonyme |
alaninediacetic acid beta-ADA beta-alaninediacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















